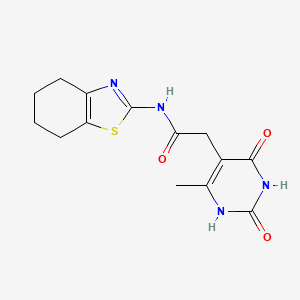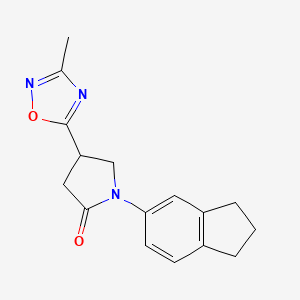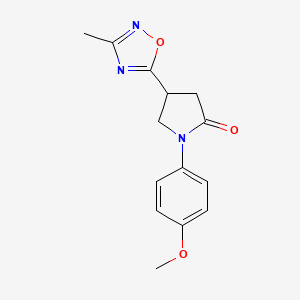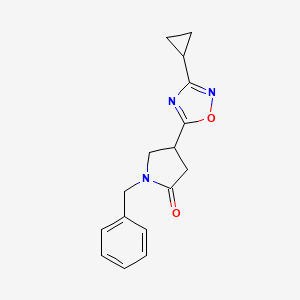![molecular formula C21H21N3O2 B6578887 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 1171745-75-7](/img/structure/B6578887.png)
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized through various methods. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis .
科学的研究の応用
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in a variety of diseases, including cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to modulate gene expression in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects, and to enhance the efficacy of existing cancer therapies. It has also been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a member of the family of compounds known as histone deacetylase (HDAC) inhibitors. HDAC inhibitors act by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histones. This inhibits the binding of transcription factors to DNA, leading to the upregulation of certain genes and the downregulation of others. This results in the modulation of gene expression, which can have a variety of therapeutic effects, including anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to modulate gene expression in cancer cells. It has also been shown to have anti-inflammatory and anti-apoptotic effects, and to enhance the efficacy of existing cancer therapies. In addition, this compound has been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one in laboratory experiments is that it is relatively easy to synthesize and is available commercially. In addition, it has been shown to have a wide range of therapeutic effects, making it a useful tool for studying the effects of HDAC inhibitors on various diseases. However, this compound is a relatively new compound and there is still much that is unknown about its mechanism of action and potential side effects.
将来の方向性
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one has already been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and inflammatory diseases. However, there are still many potential future directions for research involving this compound. These include further elucidation of its mechanism of action, evaluation of its efficacy in combination with other drugs, and investigation of its potential side effects. In addition, further research is needed to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic diseases. Finally, further research is needed to develop more effective and selective HDAC inhibitors, such as this compound, for use in the treatment of various diseases.
合成法
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one can be synthesized using a two-step method involving the reaction of 2-methylphenyl-1,2,4-oxadiazole with 2-phenylethylamine in the presence of a base catalyst, followed by a Friedel-Crafts alkylation reaction with ethylchloroformate. The reaction is carried out in an organic solvent such as dichloromethane and the product is purified by column chromatography.
特性
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-7-5-6-10-18(15)21-22-20(23-26-21)17-13-19(25)24(14-17)12-11-16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYYGWSERWTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578805.png)

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6578819.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)



![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)
![1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578869.png)
![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B6578896.png)
![1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B6578902.png)
![3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6578908.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide](/img/structure/B6578915.png)